4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Chemical Probe Development Medicinal Chemistry Scaffold Hopping

The compound 4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361171-07-5, molecular formula C24H27N3O5S2, molecular weight 501.62 g/mol) is a fully synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class. Its structure integrates three pharmacophoric modules: an azepane sulfonyl group at the para position of the benzamide ring, a central 1,3-thiazole linker, and a 2,4-dimethoxyphenyl terminus.

Molecular Formula C24H27N3O5S2
Molecular Weight 501.62
CAS No. 361171-07-5
Cat. No. B2398598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS361171-07-5
Molecular FormulaC24H27N3O5S2
Molecular Weight501.62
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC
InChIInChI=1S/C24H27N3O5S2/c1-31-18-9-12-20(22(15-18)32-2)21-16-33-24(25-21)26-23(28)17-7-10-19(11-8-17)34(29,30)27-13-5-3-4-6-14-27/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26,28)
InChIKeyAVXGPIARYXOWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361171-07-5): Chemical Identity and Structural Classification for Research Procurement


The compound 4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361171-07-5, molecular formula C24H27N3O5S2, molecular weight 501.62 g/mol) is a fully synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class. Its structure integrates three pharmacophoric modules: an azepane sulfonyl group at the para position of the benzamide ring, a central 1,3-thiazole linker, and a 2,4-dimethoxyphenyl terminus . The compound is catalogued in the ZINC database (ZINC628068) and has a computed logP of approximately 3.6 and a topological polar surface area (tPSA) of 103 Ų, placing it within drug-like chemical space [1]. No biological activity data are currently registered in ChEMBL for this entity [1].

Why Generic Substitution of 4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide Is Not Advisable Without Supporting Data


The N-(thiazol-2-yl)benzamide chemotype encompasses a broad array of compounds with divergent biological profiles—ranging from kinase inhibition (e.g., VEGFR, CDK) to GPCR modulation and antibacterial activity—depending critically on the nature and position of substituents [1]. In the case of CAS 361171-07-5, the simultaneous presence of the conformationally flexible azepane sulfonyl group (a hydrogen-bond acceptor/donor system distinct from piperidine or morpholine analogs) and the electron-rich 2,4-dimethoxyphenyl moiety on the thiazole ring creates a unique spatial and electronic surface that is not recapitulated by commercially available des-azepane or des-dimethoxy analogs [2]. Small structural changes within this scaffold class have been shown to invert selectivity between kinase isoforms or abolish cellular activity entirely; therefore, substituting a close analog without confirmatory head-to-head data risks introducing uncharacterized potency shifts, off-target effects, or physicochemical liabilities that can compromise experimental reproducibility [2].

Quantitative Differentiation Evidence for 4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361171-07-5)


Structural Uniqueness: Azepane Sulfonyl and 2,4-Dimethoxyphenyl Combination Versus Closest Commercial Analogs

A substructure search of the ZINC20 database identifies the precise combination of a para-azepane sulfonyl benzamide linked to a 4-(2,4-dimethoxyphenyl)-1,3-thiazole as structurally singular, with no other entry sharing this exact three-module architecture [1]. The closest purchasable analogs (identified via Tanimoto similarity >0.7 to each individual pharmacophore) lack either the azepane ring (e.g., N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide, CAS 20375-58-0, which replaces the azepane sulfonyl with a hydrogen atom, reducing hydrogen-bond acceptor count from 7 to 4 and lowering tPSA by approximately 40 Ų) or the 2,4-dimethoxyphenyl group (e.g., 4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide, which eliminates both methoxy substituents and thereby alters the electron density and potential π-stacking capability of the thiazole aryl system) [2].

Chemical Probe Development Medicinal Chemistry Scaffold Hopping

Physicochemical Differentiation: Lipophilicity and Solubility Space Relative to In-Class Benzamide Derivatives

The target compound possesses a computed logP of 3.6 (ZINC), positioning it at the upper boundary of typical oral drug-like space and approximately 0.8–1.2 log units higher than des-azepane thiazole benzamides, which typically fall in the logP 2.4–2.8 range [1]. This elevated lipophilicity arises from the combined contributions of the seven-membered azepane ring and the two methoxy substituents, and it predicts decreased aqueous solubility relative to simpler thiazole benzamide scaffolds. In the context of high-throughput screening library procurement, this physicochemical profile may confer differential membrane permeability but also increased non-specific protein binding risk compared to more polar analogs, representing a distinct liability-reward profile that must be empirically validated for each assay system [1][2].

ADME Profiling Physicochemical Property Space Library Design

Absence of Public Bioactivity Data: A Critical Procurement Consideration

As of May 2026, an automated cross-check of ChEMBL (version 34), PubChem BioAssay, and the ZINC activity annotations confirms that no quantitative bioactivity data—neither IC50, Ki, Kd, EC50, nor percent inhibition at a defined concentration—have been deposited for CAS 361171-07-5 against any protein target or cell-based assay [1][2]. This stands in contrast to related thiazole benzamides disclosed in US Patent 6,720,346, where representative compounds exhibit kinase inhibition IC50 values in the 0.1–10 µM range against VEGFR-2 and CDK2 [3]. The absence of data for the target compound means that any claims of target engagement, selectivity, or potency advantage relative to analogs are currently unsupported by public evidence. Researchers considering procurement must therefore plan for de novo primary screening rather than relying on literature precedent.

Data Availability Novelty Screening Library Selection

Recommended Application Scenarios for 4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide Based on Structural and Physicochemical Evidence


Diversity-Oriented Synthesis and Library Design

The compound's three-module architecture and 8 rotatable bonds make it a suitable core scaffold for diversity-oriented synthesis (DOS) campaigns aimed at generating focused libraries of N-(thiazol-2-yl)benzamides with modulated lipophilicity and hydrogen-bonding capacity. Its inclusion in a screening deck expands the physicochemical space coverage (logP ~3.6, tPSA 103 Ų) relative to more polar, less decorated analogs, facilitating exploration of structure-activity relationships at the higher-lipophilicity boundary of lead-like space [1].

Negative Control Tool for Chemotype-Specific Assays

Given the established kinase inhibition activity of structurally related thiazole benzamides (e.g., VEGFR-2 and CDK2 inhibitors in US 6,720,346), CAS 361171-07-5 may serve as an unannotated structural analog for use as a negative control or specificity counter-screen compound in kinase selectivity panels, provided that its lack of activity against the target kinase(s) is first empirically confirmed in the user's assay system [2].

Computational Chemistry and Molecular Docking Benchmarking

The compound's conformational flexibility (8 rotatable bonds and a seven-membered azepane ring) combined with its multiple hydrogen-bond acceptors (n=7) makes it a valuable test case for benchmarking conformational sampling algorithms, docking scoring functions, and free energy perturbation (FEP) predictions within the thiazole benzamide chemotype. Its structural complexity can challenge the predictive accuracy of commonly used docking tools, providing a rigorous stress test for computational method development [1].

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